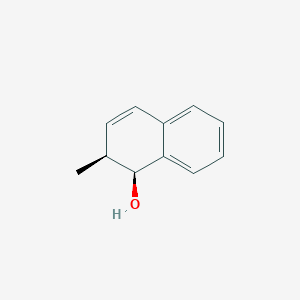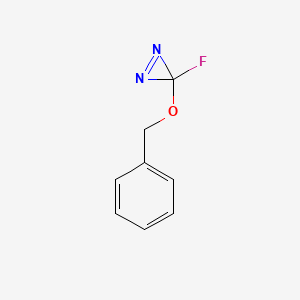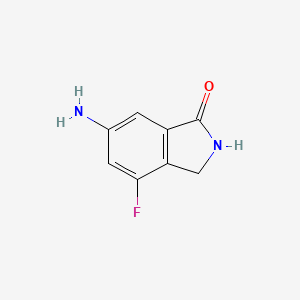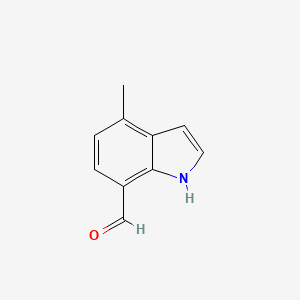![molecular formula C8H10N4 B11918003 4-Ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 53645-63-9](/img/structure/B11918003.png)
4-Ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-éthyl-1-méthyl-1H-pyrazolo[3,4-d]pyrimidine est un composé hétérocyclique qui appartient à la famille des pyrazolopyrimidines. Ces composés sont connus pour leurs diverses activités biologiques et ont été largement étudiés pour leurs applications thérapeutiques potentielles, en particulier dans le domaine de l'oncologie .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la 4-éthyl-1-méthyl-1H-pyrazolo[3,4-d]pyrimidine implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante implique la réaction de dérivés de formimidate avec l'hydrate d'hydrazine dans l'éthanol . Une autre approche comprend l'utilisation de réactions de cycloaddition dipolaire-1,3 de Huisgen assistées par ultrasons, qui se sont avérées donner de bons résultats .
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour la 4-éthyl-1-méthyl-1H-pyrazolo[3,4-d]pyrimidine ne soient pas largement documentées, les principes généraux de la synthèse de composés hétérocycliques s'appliquent. Ces méthodes impliquent souvent des réactions à grande échelle dans des conditions contrôlées pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions : La 4-éthyl-1-méthyl-1H-pyrazolo[3,4-d]pyrimidine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Par exemple, elle peut réagir avec l'iodure de méthylmagnésium, le bromure d'éthylmagnésium et d'autres réactifs de Grignard pour former des dérivés substitués correspondants .
Réactifs et conditions courants :
Oxydation : Le ferricyanure est couramment utilisé comme agent oxydant.
Réduction : L'hydrogénation sur palladium sur carbone (Pd/C) est une méthode typique.
Substitution : Les réactifs de Grignard tels que l'iodure de méthylmagnésium et le bromure d'éthylmagnésium sont fréquemment utilisés.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent diverses pyrazolopyrimidines substituées, qui peuvent présenter différentes activités biologiques en fonction des substituants .
4. Applications de la recherche scientifique
Chimie : Elle sert de bloc de construction pour la synthèse de composés hétérocycliques plus complexes.
5. Mécanisme d'action
Le principal mécanisme d'action de la 4-éthyl-1-méthyl-1H-pyrazolo[3,4-d]pyrimidine implique l'inhibition de la CDK2, une enzyme clé de la régulation du cycle cellulaire. En se liant au site actif de la CDK2, le composé empêche la phosphorylation des protéines cibles, conduisant à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses . Des études de docking moléculaire ont confirmé son bon ajustement dans le site actif de la CDK2 par le biais d'interactions de liaison hydrogène essentielles .
Composés similaires :
- 4-Méthyl-1H-pyrazolo[3,4-d]pyrimidine
- 4-Isopropyl-1H-pyrazolo[3,4-d]pyrimidine
- 4-Benzyl-1H-pyrazolo[3,4-d]pyrimidine
- 4-Phényl-1H-pyrazolo[3,4-d]pyrimidine
Unicité : La 4-éthyl-1-méthyl-1H-pyrazolo[3,4-d]pyrimidine se démarque par son motif de substitution spécifique, qui améliore son activité biologique et sa sélectivité envers la CDK2. Cela en fait un inhibiteur plus puissant par rapport à ses analogues, qui peuvent avoir des substituants différents et, par conséquent, des degrés d'activité et de sélectivité variables .
Applications De Recherche Scientifique
Mécanisme D'action
The primary mechanism of action of 4-Ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of CDK2, a key enzyme in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed its good fit into the CDK2 active site through essential hydrogen bonding interactions .
Comparaison Avec Des Composés Similaires
- 4-Methyl-1H-pyrazolo[3,4-d]pyrimidine
- 4-Isopropyl-1H-pyrazolo[3,4-d]pyrimidine
- 4-Benzyl-1H-pyrazolo[3,4-d]pyrimidine
- 4-Phenyl-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness: 4-Ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine stands out due to its specific substitution pattern, which enhances its biological activity and selectivity towards CDK2. This makes it a more potent inhibitor compared to its analogs, which may have different substituents and, consequently, varying degrees of activity and selectivity .
Propriétés
Numéro CAS |
53645-63-9 |
|---|---|
Formule moléculaire |
C8H10N4 |
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
4-ethyl-1-methylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H10N4/c1-3-7-6-4-11-12(2)8(6)10-5-9-7/h4-5H,3H2,1-2H3 |
Clé InChI |
YNVBJIXKRYKWDY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C=NN(C2=NC=N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-2h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione](/img/structure/B11917926.png)


![2,6,7,9-Tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one](/img/structure/B11917962.png)


![5-Methylimidazo[1,2-A]pyridine-6-carbaldehyde](/img/structure/B11917978.png)


![2-Ethenyl-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B11917992.png)



